molecular formula C9H11NO B3055094 1-(Pyridin-3-yl)butan-2-one CAS No. 6302-10-9

1-(Pyridin-3-yl)butan-2-one

Cat. No. B3055094
CAS RN: 6302-10-9
M. Wt: 149.19 g/mol
InChI Key: WMTHSBOLQVKBQL-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)butan-2-one” is a chemical compound with the CAS Number: 6302-10-9 . It has a molecular weight of 149.19 . The IUPAC name for this compound is 1-(3-pyridinyl)-2-butanone . It is stored at room temperature and is available in liquid form .


Synthesis Analysis

A series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)butan-2-one” is 1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 .


Chemical Reactions Analysis

The compound “1-(Pyridin-3-yl)butan-2-one” has been used in the synthesis of novel pyridine derivatives containing oxime esters . These derivatives have shown strong antifungal activity against S. sclerotiorum and B. cinerea .


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)butan-2-one” is a liquid that is stored at room temperature . It has a molecular weight of 149.19 .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of novel pyridine derivatives containing oxime esters from “1-(Pyridin-3-yl)butan-2-one” has shown promising results in terms of antifungal activity . This suggests potential future directions in the development of new antifungal agents .

properties

IUPAC Name

1-pyridin-3-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHSBOLQVKBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285774
Record name 1-pyridin-3-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6302-10-9
Record name NSC42765
Source DTP/NCI
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Record name 1-pyridin-3-ylbutan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID00285774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)butan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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